molecular formula C5H6Cl2N2O B2895225 5-Amino-6-chloropyridin-3-ol hydrochloride CAS No. 2377034-20-1

5-Amino-6-chloropyridin-3-ol hydrochloride

Cat. No.: B2895225
CAS No.: 2377034-20-1
M. Wt: 181.02
InChI Key: LIEXWJOMRQIDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-chloropyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 5-Amino-6-chloropyridin-3-ol hydrochloride typically involves the chlorination of 5-amino-3-hydroxypyridine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure selective chlorination at the desired position on the pyridine ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Amino-6-chloropyridin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, peracids.
  • Reducing agents: Sodium borohydride, catalytic hydrogenation.
  • Nucleophiles: Amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives.

Scientific Research Applications

5-Amino-6-chloropyridin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: Used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloropyridin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets such as receptors or enzymes. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-Amino-6-chloropyridin-3-ol hydrochloride include:

  • 4-Amino-6-chloropyridin-3-ol
  • 5-Amino-2-chloropyridin-3-ol
  • 5-Amino-6-bromopyridin-3-ol

These compounds share structural similarities but differ in the position or type of substituents on the pyridine ring

Properties

IUPAC Name

5-amino-6-chloropyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-5-4(7)1-3(9)2-8-5;/h1-2,9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEXWJOMRQIDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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